

Spectroscopic Profile of 2,6-Dichloro-3-fluorobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dichloro-3-fluorobenzaldehyde

Cat. No.: B179773

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2,6-dichloro-3-fluorobenzaldehyde** (C₇H₃Cl₂FO), a halogenated aromatic aldehyde of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar molecules. Detailed experimental protocols for acquiring such data are also provided.

Physicochemical Properties

Property	Value
Molecular Formula	C ₇ H ₃ Cl ₂ FO[1]
Molecular Weight	193.00 g/mol [1]
CAS Number	178813-77-9[1]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for **2,6-dichloro-3-fluorobenzaldehyde**. These predictions are derived from established principles of spectroscopy and by comparison with data from analogous

compounds such as 2-chloro-6-fluorobenzaldehyde, 2,6-dichlorobenzaldehyde, and other fluorinated and chlorinated benzaldehyde derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.4	s	-	Aldehydic proton (-CHO)
~7.5 - 7.7	m	-	Aromatic protons

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The aromatic region will show a complex multiplet due to the coupling between the two aromatic protons and the fluorine atom.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~185 - 190	C=O (Aldehyde)
~158 - 162 (d)	C-F
~135 - 140	C-CHO
~130 - 135 (d)	C-Cl
~125 - 130	Aromatic C-H
~115 - 120 (d)	Aromatic C-H

Note: The carbon attached to fluorine and its neighboring carbons will exhibit splitting (doublet, d) due to C-F coupling.

FT-IR (Fourier-Transform Infrared) Spectroscopy

Predicted FT-IR Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1700 - 1720	Strong	C=O stretch (aldehyde)
~1570 - 1600	Medium-Strong	C=C stretch (aromatic)
~1250 - 1300	Strong	C-F stretch
~780 - 820	Strong	C-Cl stretch

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
192/194/196	High	[M] ⁺ (Molecular ion peak, showing isotopic pattern for two chlorine atoms)
191/193/195	High	[M-H] ⁺
163/165/167	Medium	[M-CHO] ⁺
128/130	Medium	[M-CHO-Cl] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **2,6-dichloro-3-fluorobenzaldehyde**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 15-25 mg of **2,6-dichloro-3-fluorobenzaldehyde**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Parameters:
 - Pulse Angle: 30°
 - Acquisition Time: ~3-4 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16

^{13}C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer
- Parameters:
 - Pulse Program: Proton-decoupled
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.

FT-IR Spectroscopy

Methodology: Attenuated Total Reflectance (ATR)

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of solid **2,6-dichloro-3-fluorobenzaldehyde** directly onto the center of the ATR crystal.
 - Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

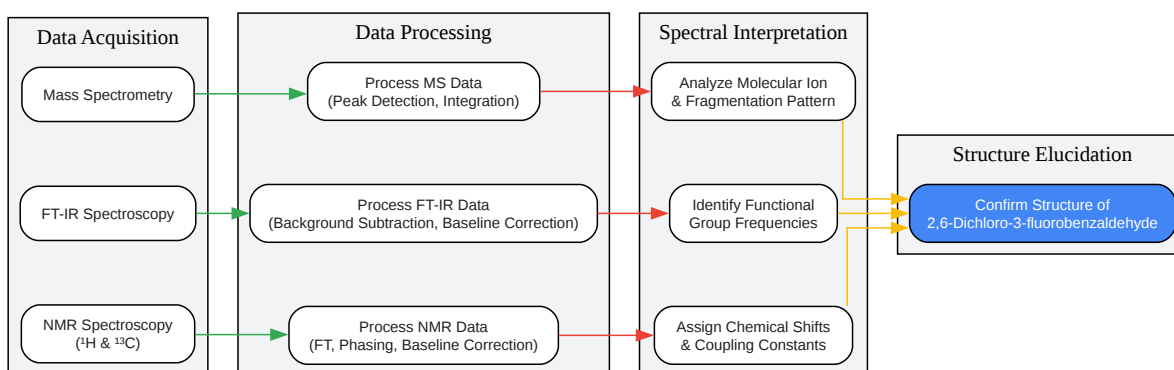
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

- Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of **2,6-dichloro-3-fluorobenzaldehyde** in a volatile solvent such as dichloromethane or ethyl acetate.
- Gas Chromatography:
 - Injection Volume: 1 μL
 - Inlet Temperature: 250 $^{\circ}\text{C}$

- Carrier Gas: Helium
- Column: A suitable capillary column (e.g., HP-5ms).
- Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of spectroscopic data for a compound like **2,6-dichloro-3-fluorobenzaldehyde**.



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References

- 1. scbt.com [scbt.com]
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